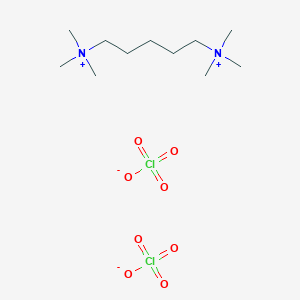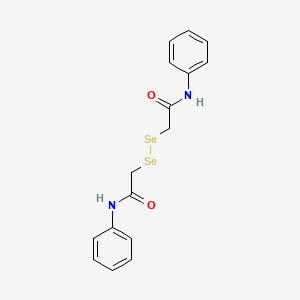
Triphenyllead sucrose phtnalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyllead sucrose phtnalate is an organometallic compound that combines the properties of triphenyllead, sucrose, and phthalate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyllead sucrose phtnalate typically involves the reaction of triphenyllead acetate with sucrose and phthalic acid under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, and requires the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyllead sucrose phtnalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups .
Aplicaciones Científicas De Investigación
Triphenyllead sucrose phtnalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of triphenyllead sucrose phtnalate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and alter cellular functions by binding to specific molecular targets. These interactions can lead to changes in cell signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the sucrose and phthalate components.
Triphenyllead acetate: Used as a precursor in the synthesis of triphenyllead sucrose phtnalate.
Triphenyltin derivatives: Share similar organometallic properties but with tin instead of lead.
Uniqueness
This compound is unique due to its combination of triphenyllead, sucrose, and phthalate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63027-31-6 |
|---|---|
Fórmula molecular |
C38H40O14Pb |
Peso molecular |
928 g/mol |
Nombre IUPAC |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-triphenylplumbyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O14.3C6H5.Pb/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-2-4-6-5-3-1;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1-5H;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1 |
Clave InChI |
NSYOHQJUKJYBJW-ZJVJEXGISA-M |
SMILES isomérico |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)O[C@@]5([C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO |
SMILES canónico |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)OC5(C(C(C(C(O5)CO)O)O)O)C6(C(C(C(O6)CO)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)


![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)




![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
